molecular formula C8H7BrN2 B13583514 3-bromo-1H-indol-4-amine

3-bromo-1H-indol-4-amine

Cat. No.: B13583514
M. Wt: 211.06 g/mol
InChI Key: STDNUIUWWFQJLD-UHFFFAOYSA-N
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Description

3-bromo-1H-indol-4-amine is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them crucial in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1H-indol-4-amine typically involves the bromination of 1H-indol-4-amine. One common method is the reaction of 1H-indol-4-amine with bromine in the presence of a suitable solvent like acetic acid . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-1H-indol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

3-bromo-1H-indol-4-amine

InChI

InChI=1S/C8H7BrN2/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,11H,10H2

InChI Key

STDNUIUWWFQJLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2Br)N

Origin of Product

United States

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